molecular formula C8H7BrN2 B2372839 4-Bromo-5-methylpyrazolo[1,5-a]pyridine CAS No. 1345121-29-0

4-Bromo-5-methylpyrazolo[1,5-a]pyridine

Cat. No.: B2372839
CAS No.: 1345121-29-0
M. Wt: 211.062
InChI Key: LRNLWBOJBGBKSZ-UHFFFAOYSA-N
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Description

4-Bromo-5-methylpyrazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1345121-29-0. It has a molecular weight of 211.06 . It is a solid at room temperature and should be stored in a dry environment .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, a family of compounds to which this compound belongs, has been a subject of research due to their significant photophysical properties . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrN2/c1-6-3-5-11-7(8(6)9)2-4-10-11/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s lipophilicity, as measured by its Log Po/w (iLOGP), is 2.2 .

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-5-methylpyrazolo[1,5-a]pyridine and related compounds are studied extensively in the field of synthetic chemistry. For example, research by Brown and McGeary (1994) explored N-alkylation and electrophilic substitution reactions of 2-Methylpyrazolo[1,5-a]pyridin-5-ol, revealing preferences for specific types of substitution reactions (Brown & McGeary, 1994). Additionally, studies like that of Ahmad et al. (2017) have utilized derivatives of this compound in the synthesis of novel pyridine-based compounds, showing potential applications in the field of medicinal chemistry (Ahmad et al., 2017).

Pharmaceutical Research

Pyrazolo[1,5-a]pyridine derivatives have garnered interest in pharmaceutical research due to their potential therapeutic properties. Research by Abdelriheem et al. (2017) on pyrazolo[1,5-a]pyrimidines, a closely related compound, highlights their potential in developing antitrypanosomal drugs (Abdelriheem et al., 2017).

Biological Activities and Potential Applications

The versatility of pyrazolo[1,5-a]pyridine derivatives in synthesizing various biologically active compounds is also notable. For instance, the work by Wang et al. (2015) on 5-cyanopyrazolo[1,5-a]pyridine derivatives demonstrated interesting photophysical properties, indicating potential applications in the development of fluorescent materials (Wang et al., 2015).

Cheminformatics and Drug Design

Research in cheminformatics, such as the study conducted by Manetti et al. (2005), has explored pyrazolo[3,4-b]pyridines in the context of adenosine receptor antagonism, utilizing computational methods to understand the structure-activity relationships of these compounds (Manetti et al., 2005).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazolo[1,5-a]pyrimidines, including 4-Bromo-5-methylpyrazolo[1,5-a]pyridine, have attracted attention in medicinal chemistry and material science due to their significant photophysical properties . Future research will likely continue to explore the synthesis, functionalization, and potential applications of these compounds .

Properties

IUPAC Name

4-bromo-5-methylpyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-3-5-11-7(8(6)9)2-4-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNLWBOJBGBKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=NN2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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